

# Tyk2-IN-18-d5 supplier and availability for research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tyk2-IN-18-d5

Cat. No.: B12377966

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## A Technical Guide to Tyk2-IN-18-d5 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tyk2-IN-18-d5**, a deuterated selective inhibitor of Tyrosine Kinase 2 (TYK2), for research applications. This document covers its supply and availability, technical specifications, and relevant experimental protocols, with a focus on its use in quantitative analysis and its role in studying TYK2-mediated signaling pathways.

## Supplier and Availability

**Tyk2-IN-18-d5** is available for research purposes from the following supplier:

Supplier	Catalog Number	CAS Number	Availability
MedChemExpress	HY-163312S	3018160-63-6	Inquire for stock status and lead times. Available in various research quantities. <a href="#">[1]</a>

This compound is intended for research use only and is not for human or veterinary use.[\[1\]](#)

## Technical Data

**Tyk2-IN-18-d5** is the deuterated form of Tyk2-IN-18, a potent inhibitor that targets the pseudokinase (JH2) domain of TYK2.[\[1\]](#)[\[2\]](#) Its primary application in research is as an internal standard for quantitative analysis of Tyk2-IN-18 or similar compounds by mass spectrometry (NMR, GC-MS, or LC-MS).[\[1\]](#)

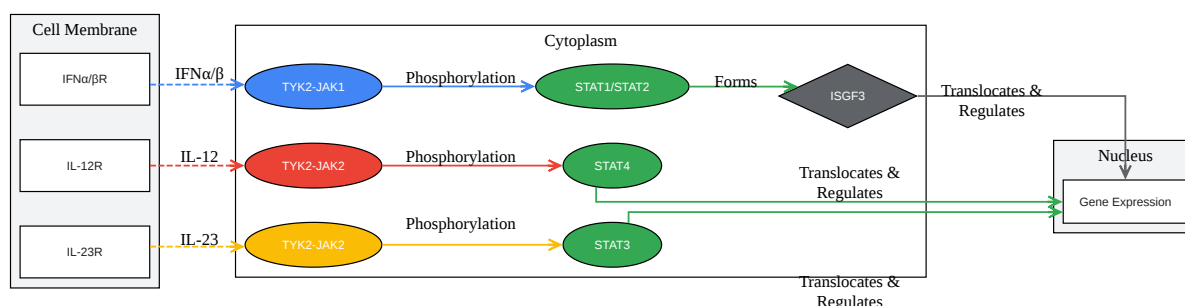
Property	Description	Source
Target	Tyrosine Kinase 2 (TYK2), specifically the pseudokinase (JH2) domain.	<a href="#">[1]</a> <a href="#">[2]</a>
Chemical Formula	C <sub>23</sub> H <sub>21</sub> D <sub>5</sub> N <sub>8</sub> O <sub>2</sub>	Based on the non-deuterated form and the "d5" designation.
Molecular Weight	Approximately 454.5 g/mol	Calculated based on the non-deuterated form (449.5 g/mol ) <a href="#">[3]</a> and the addition of 5 deuterons.
Purity	>98% (Typically confirmed by LC-MS and/or NMR)	Expected for a research-grade internal standard. Specific purity is provided in the Certificate of Analysis from the supplier.
Formulation	Typically supplied as a solid.	General practice for such compounds.
Storage	Store at -20°C for long-term stability.	General recommendation for deuterated compounds to ensure stability.
Solubility	Soluble in DMSO.	Common solvent for this class of inhibitors. <a href="#">[2]</a> <a href="#">[4]</a>

Note: The exact molecular weight and purity should be confirmed from the Certificate of Analysis provided by the supplier upon purchase.

## Signaling Pathways Involving TYK2

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling cascades of several key cytokines involved in the immune response, particularly in autoimmune and inflammatory diseases.[2] **Tyk2-IN-18-d5**, by enabling the accurate quantification of its non-deuterated counterpart, facilitates the study of these pathways. The primary signaling pathways mediated by TYK2 involve Type I interferons (IFN- $\alpha/\beta$ ), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).

### TYK2-Mediated Cytokine Signaling



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Caption: TYK2-mediated cytokine signaling pathways.

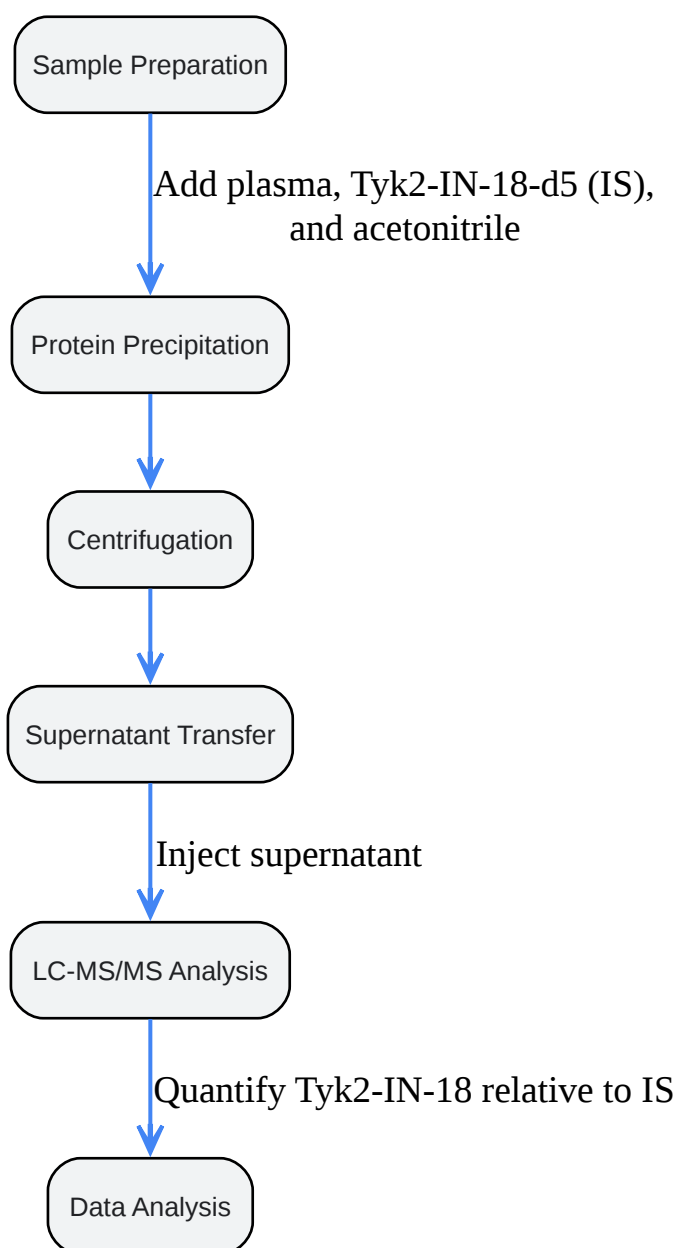
## Experimental Protocols

**Tyk2-IN-18-d5** is primarily used as an internal standard in LC-MS/MS-based quantification of Tyk2-IN-18 in biological matrices. Below is a representative protocol for such an application, adapted from established methods for other tyrosine kinase inhibitors. Additionally, a general protocol for an in vitro TYK2 kinase assay is provided to assess the inhibitory activity of the non-deuterated compound.

## Quantitative Analysis of Tyk2-IN-18 using Tyk2-IN-18-d5 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of Tyk2-IN-18 in plasma samples. Optimization of specific parameters will be required for your analytical setup.

Experimental Workflow:



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Caption: Workflow for LC-MS/MS quantification.

Methodology:

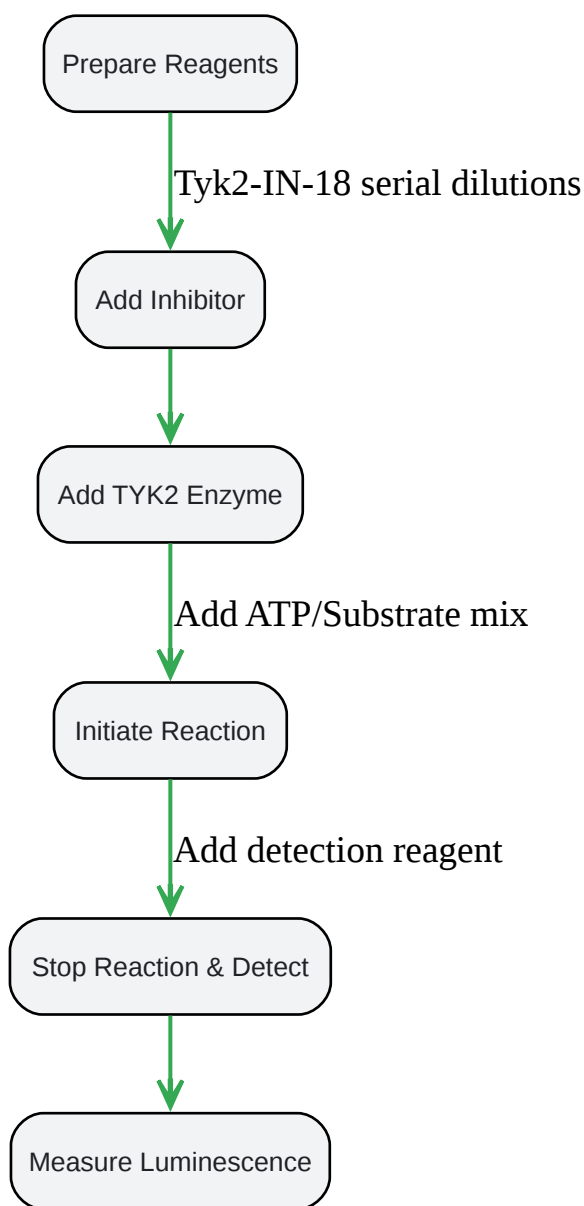
- Preparation of Stock Solutions:
  - Prepare a 1 mg/mL stock solution of Tyk2-IN-18 and **Tyk2-IN-18-d5** in DMSO.
  - Further dilute the stock solutions with acetonitrile or a suitable solvent to prepare working solutions for calibration standards and the internal standard spiking solution.
- Sample Preparation:
  - To 50 µL of plasma sample (or other biological matrix), add 10 µL of the **Tyk2-IN-18-d5** internal standard working solution.
  - Add 150 µL of acetonitrile to precipitate proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  - Transfer the supernatant to a new tube or a 96-well plate for analysis.
- LC-MS/MS Conditions (Example):
  - LC System: A UHPLC system.
  - Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions:
  - Tyk2-IN-18: To be determined by direct infusion.
  - **Tyk2-IN-18-d5**: To be determined by direct infusion (precursor ion will be M+6).
- Data Analysis: Quantify the peak area ratio of Tyk2-IN-18 to **Tyk2-IN-18-d5**. Create a calibration curve using known concentrations of Tyk2-IN-18.

## In Vitro TYK2 Kinase Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of Tyk2-IN-18 using a luminescence-based kinase assay.

Experimental Workflow:



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Caption: Workflow for in vitro kinase assay.

Methodology:

- Reagents:
  - Recombinant TYK2 enzyme.
  - Kinase substrate (e.g., a generic tyrosine kinase substrate peptide).

- ATP.
- Kinase assay buffer.
- Tyk2-IN-18 (the non-deuterated inhibitor).
- A luminescence-based kinase assay kit (e.g., Kinase-Glo®).
- Procedure:
  - Prepare serial dilutions of Tyk2-IN-18 in kinase assay buffer.
  - In a 96-well plate, add the diluted inhibitor or vehicle control.
  - Add the TYK2 enzyme to each well and incubate for 10-15 minutes at room temperature.
  - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  - Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
  - Stop the reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
  - Measure the luminescence using a plate reader.
  - Calculate the percent inhibition for each inhibitor concentration and determine the IC<sub>50</sub> value.

## Conclusion

**Tyk2-IN-18-d5** is a valuable research tool for scientists and drug development professionals studying the role of TYK2 in various physiological and pathological processes. Its primary utility as an internal standard in LC-MS/MS analysis allows for accurate and precise quantification of its non-deuterated counterpart, Tyk2-IN-18, in complex biological matrices. This, in turn, facilitates detailed pharmacokinetic studies and the investigation of the compound's effects on TYK2-mediated signaling pathways. The provided protocols and pathway diagrams serve as a comprehensive resource for incorporating **Tyk2-IN-18-d5** into your research endeavors.



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- To cite this document: BenchChem. [Tyk2-IN-18-d5 supplier and availability for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377966#tyk2-in-18-d5-supplier-and-availability-for-research]

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